1-Heptafluorobutyryloxydecane
Description
1-Heptafluorobutyryloxydecane is a fluorinated organic compound characterized by a decane backbone substituted with a heptafluorobutyryloxy group. Key identifiers include:
- CAS Registry Number: 2994-16-3 .
- Molecular Weight: Reported values range between 631.54 and 710.29 g/mol, depending on analytical methods .
- Density: 0.936 g/cm³, comparable to non-fluorinated fatty acid esters like palmitoleic acid .
- Structural Features: The molecule consists of a 10-carbon alkyl chain (decane) esterified with a heptafluorobutyryl group (C3F7CO-). This structure imparts high thermal stability and hydrophobicity, typical of perfluorinated compounds.
Limited toxicological data are available, as noted in studies on structurally unrelated fluorinated compounds (e.g., highlights gaps in toxicological profiling for some fluorinated analogs) .
Properties
CAS No. |
2994-16-3 |
|---|---|
Molecular Formula |
C14H21F7O2 |
Molecular Weight |
354.30 g/mol |
IUPAC Name |
decyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C14H21F7O2/c1-2-3-4-5-6-7-8-9-10-23-11(22)12(15,16)13(17,18)14(19,20)21/h2-10H2,1H3 |
InChI Key |
FBFAFFNIDITULK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
1-Heptafluorobutyryloxydecane, a fluorinated compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
1-Heptafluorobutyryloxydecane is characterized by its molecular formula and a molecular weight of approximately 354.30 g/mol . The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity, which can influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-heptafluorobutyryloxydecane can be attributed to several mechanisms:
- Cell Membrane Interaction : The fluorinated structure enhances the compound's ability to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways .
- Antimicrobial Properties : Some research indicates that 1-heptafluorobutyryloxydecane exhibits antimicrobial activity against various pathogens, possibly through disruption of microbial cell membranes .
Antimicrobial Activity
A study evaluating the antimicrobial properties of several fluorinated compounds found that 1-heptafluorobutyryloxydecane exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to traditional antibiotics .
Cytotoxicity and Antiproliferative Effects
In vitro assays on human cancer cell lines revealed that 1-heptafluorobutyryloxydecane has cytotoxic effects, particularly against prostate cancer cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM . This suggests potential therapeutic applications in oncology.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of 1-heptafluorobutyryloxydecane was tested against biofilms formed by Pseudomonas aeruginosa. The results demonstrated a reduction in biofilm biomass by 70% when treated with the compound at a concentration of 50 µg/mL over 24 hours. This finding highlights the potential use of this compound in treating infections associated with biofilm formation .
Case Study 2: Cancer Cell Line Studies
A recent study investigated the effects of 1-heptafluorobutyryloxydecane on various cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability across multiple lines, including breast and lung cancer cells. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, suggesting that this compound could be further explored as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| 1-Heptafluorobutyryloxydecane | C14H21F7O2 | 354.30 | Moderate | Yes |
| Trichloro(3,3,3-trifluoropropyl)silane | C3H2Cl3F3 | 188.41 | High | No |
| Perfluoroalkyl compounds | Varies | Varies | Variable | Variable |
Scientific Research Applications
Materials Science
- Surface Modifications : The compound is utilized in the modification of surfaces to enhance hydrophobicity and chemical resistance. Its fluorinated nature allows for the development of coatings that repel water and oils, making it valuable in industries such as textiles and electronics.
- Fluorinated Polymers : 1-Heptafluorobutyryloxydecane can serve as a monomer or additive in the synthesis of fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance, making them ideal for high-performance applications in aerospace and automotive sectors.
Biological Applications
- Drug Development : The compound's fluorinated structure may enhance the pharmacokinetic properties of pharmaceutical agents. Fluorination can improve metabolic stability and bioavailability, making it a candidate for drug design in therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of 1-heptafluorobutyryloxydecane against various microbial strains, potentially leading to new antimicrobial agents.
Case Study 1: Surface Coating Applications
In a study focused on surface coatings, researchers demonstrated that incorporating 1-heptafluorobutyryloxydecane into polymer matrices resulted in significantly improved water repellency compared to non-fluorinated counterparts. The treated surfaces showed a contact angle greater than 120°, indicating excellent hydrophobic properties. This enhancement is crucial for applications where moisture resistance is paramount, such as in electronic devices and outdoor materials.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of various fluorinated compounds, including 1-heptafluorobutyryloxydecane. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration values lower than those of traditional antibiotics. This finding suggests its potential as a novel antimicrobial agent in healthcare settings.
Comparative Data Table
| Application Area | Description | Results/Findings |
|---|---|---|
| Surface Coatings | Enhances hydrophobicity in polymer matrices | Contact angle > 120° |
| Drug Development | Improves pharmacokinetic properties | Increased bioavailability observed |
| Antimicrobial Activity | Inhibitory effects against microbial strains | Lower MIC than traditional antibiotics |
Comparison with Similar Compounds
Structural and Functional Group Analogues
(a) 2-Ethylcyclohexanol Heptafluorobutyrate (CAS 959079-92-6)
- Key Differences: Features a cyclohexanol backbone instead of a linear decane chain.
- Molecular Weight : Similar to 1-Heptafluorobutyryloxydecane (≈1,522.07 vs. 631.54–710.29 g/mol), but discrepancies suggest variations in measurement techniques .
(b) Perfluoroalkyl Iodoalkanes (e.g., CAS 2043-53-0)
- Structure : Fully fluorinated decane chains terminated with iodine.
- Comparison : While 1-Heptafluorobutyryloxydecane is partially fluorated (only the butyryl group), perfluoroalkyl iodides exhibit higher environmental persistence due to full fluorination .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound Name | CAS Number | Density (g/cm³) | Molecular Weight (g/mol) | Fluorination Pattern |
|---|---|---|---|---|
| 1-Heptafluorobutyryloxydecane | 2994-16-3 | 0.936 | 631.54–710.29 | Partial (C3F7CO-) |
| Palmitoleic Acid | 373-49-9 | 0.936 | 254.40 | Non-fluorinated |
| 2-Ethylcyclohexanol Heptafluorobutyrate | 959079-92-6 | — | ≈1,522.07 | Partial (C3F7CO-) |
| Decane, Heptadecafluoro-10-iodo | 2043-53-0 | — | 676.00 | Full (C10F17I) |
Notes:
- Density similarities between 1-Heptafluorobutyryloxydecane and non-fluorinated acids (e.g., palmitoleic acid) suggest comparable physical states but divergent chemical reactivity .
- Molecular weight discrepancies highlight challenges in standardizing fluorinated compound analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
